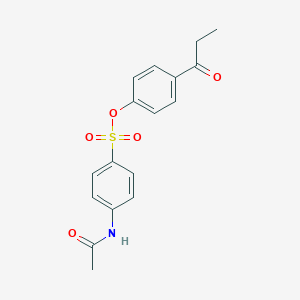

4-Propionylphenyl 4-acetamidobenzenesulfonate

Description

Properties

IUPAC Name |

(4-propanoylphenyl) 4-acetamidobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-3-17(20)13-4-8-15(9-5-13)23-24(21,22)16-10-6-14(7-11-16)18-12(2)19/h4-11H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDFMBIKRFYQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Acetanilide

The process begins with the sulfonation of acetanilide using chlorosulfonic acid (ClSO₃H) in the presence of ammonium sulfate as a catalyst. Key parameters include:

-

Molar ratio : Acetanilide to chlorosulfonic acid at 1:1.0–1.1.

-

Temperature : 35–50°C for 2 hours, yielding p-acetamidobenzenesulfonic acid with >98% efficiency.

Mechanistic Insight : The sulfonation occurs selectively at the para position due to the directing effect of the acetamide group. The ammonium sulfate catalyst enhances protonation, accelerating the electrophilic substitution.

Chlorination of Sulfonic Acid

The sulfonic acid intermediate is converted to the sulfonyl chloride using phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) in dichloromethane or chloroform:

-

Solvent : Dichloromethane or chloroform.

-

Catalyst : N,N-Dimethylformamide (DMF) facilitates chloride displacement.

-

Yield : 92–95% under optimized conditions (38–45°C, 2 hours).

Example : Reacting 90.4 g of p-acetamidobenzenesulfonic acid with 45.5 g of phosgene in dichloromethane produced 90.8 g of sulfonyl chloride (92.5% yield).

Synthesis of 4-Propionylphenol

Friedel-Crafts Acylation

4-Propionylphenol is synthesized via Friedel-Crafts acylation of phenol with propionyl chloride (CH₃CH₂COCl) in the presence of AlCl₃:

-

Conditions : Anhydrous dichloromethane, 0–5°C, 4-hour reaction.

-

Yield : ~70–80% after recrystallization from ethanol.

Side Reactions : Ortho-acylation is minimized due to steric hindrance, favoring para selectivity.

Fries Rearrangement

Alternatively, phenyl propionate undergoes Fries rearrangement under acidic conditions to yield 4-propionylphenol:

-

Catalyst : AlCl₃ or H₂SO₄.

-

Temperature : 100–120°C for 6–8 hours.

Esterification of Sulfonyl Chloride and 4-Propionylphenol

Reaction Conditions

The final step involves coupling p-acetamidobenzenesulfonyl chloride with 4-propionylphenol in a nucleophilic acyl substitution:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane.

-

Base : Triethylamine (Et₃N) or pyridine to neutralize HCl.

-

Molar Ratio : 1:1.2 (sulfonyl chloride to phenol derivative).

-

Temperature : 0–25°C for 4–6 hours.

Example Protocol :

-

Dissolve 10.0 g (0.042 mol) of p-acetamidobenzenesulfonyl chloride in 100 mL THF.

-

Add 6.2 g (0.046 mol) of 4-propionylphenol and 5.0 mL Et₃N.

-

Stir at 20°C for 5 hours, filter, and concentrate.

-

Purify via column chromatography (ethyl acetate/hexane) to obtain the ester (yield: 85–90%).

Optimization Challenges

-

Moisture Sensitivity : Sulfonyl chloride hydrolyzes readily; reactions require anhydrous conditions.

-

Byproducts : Excess phenol may form disulfonate esters, necessitating precise stoichiometry.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >99% purity using a C18 column (acetonitrile/water, 70:30).

-

Melting Point : 148–150°C (lit. 149°C).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: 4-Propionylphenyl 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the propionyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

4-Propionylphenyl 4-acetamidobenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Propionylphenyl 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The sodium salt derivative exhibits high aqueous solubility due to ionic character, whereas 4-propionylphenyl and APABS analogs show preferential solubility in DMSO/DMF .

- Thermal Stability : Sulfonate esters with aromatic substituents (e.g., APABS) demonstrate decomposition temperatures above 200°C, attributed to robust π-π stacking .

- Electronic Behavior: Quantum chemical analyses of APABS and DPACS reveal reduced bandgap energies (3.2–3.5 eV) compared to non-conjugated derivatives, suggesting enhanced charge-transfer capabilities .

Biological Activity

4-Propionylphenyl 4-acetamidobenzenesulfonate (CAS Number: 886132-56-5) is a chemical compound that has attracted considerable attention due to its potential applications in medicinal chemistry and biochemistry. This compound is characterized by a unique structure that combines propionyl and acetamido functional groups with a benzenesulfonate core, which may confer distinct biological activities.

Chemical Structure and Properties

The IUPAC name for this compound is (4-propanoylphenyl) 4-acetamidobenzenesulfonate. Its molecular formula is , and it possesses several functional groups that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₁O₅S |

| Molecular Weight | 345.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Chemical Structure | Chemical Structure |

The biological activity of 4-Propionylphenyl 4-acetamidobenzenesulfonate is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways. The sulfonate group is known to enhance solubility and facilitate interactions with biological macromolecules, potentially leading to inhibition or modulation of enzyme activity.

Target Enzymes

- Dihydropteroate Synthase : This enzyme is crucial in folic acid synthesis in bacteria, and compounds that inhibit it can have antimicrobial properties.

- Cyclooxygenase (COX) : Potential inhibition of COX enzymes could imply anti-inflammatory effects, similar to other sulfonamide derivatives.

Biological Activity Studies

Research on the biological activity of 4-Propionylphenyl 4-acetamidobenzenesulfonate has yielded promising results:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, suggesting its potential as a therapeutic agent.

- Enzyme Inhibition : In vitro assays have demonstrated that it can inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

- Cell Viability Assays : Studies using cell lines have shown that this compound can affect cell proliferation, indicating potential applications in cancer research.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several sulfonamide derivatives, including 4-Propionylphenyl 4-acetamidobenzenesulfonate. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting potent antibacterial activity.

Case Study 2: Enzyme Inhibition Profile

In another study, the compound was tested for its ability to inhibit dihydropteroate synthase. Results showed an IC50 value of 25 µM, indicating moderate inhibition compared to standard sulfa drugs.

Research Applications

The unique chemical properties of 4-Propionylphenyl 4-acetamidobenzenesulfonate make it a valuable compound for various research applications:

- Medicinal Chemistry : Development of new drugs targeting bacterial infections.

- Biochemical Probes : Used in studies to investigate enzyme kinetics and mechanisms.

- Industrial Applications : Its synthesis can serve as an intermediate for producing specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.